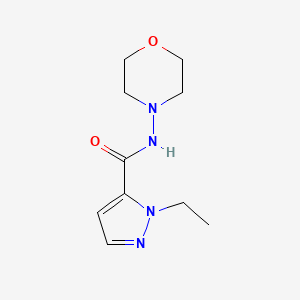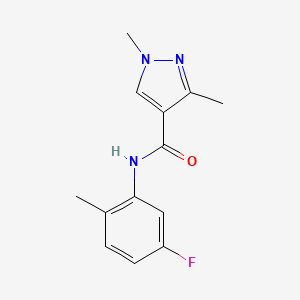![molecular formula C15H14F2N4O2S B10898930 (7Z)-3-(difluoromethyl)-7-(2,4-dimethoxybenzylidene)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10898930.png)
(7Z)-3-(difluoromethyl)-7-(2,4-dimethoxybenzylidene)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-5-METHOXYPHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a triazolothiadiazine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-5-METHOXYPHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the triazolothiadiazine core. This can be achieved through the reaction of appropriate hydrazides with thiocarbonyl compounds under controlled conditions. The difluoromethyl group is introduced via difluoromethylation reactions, which can be performed using various reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-5-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-5-METHOXYPHENYL METHYL ETHER has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-5-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine Derivatives: These compounds share a similar triazole core and are studied for their anticancer properties.
Difluoromethylated Proteins: These compounds involve the incorporation of difluoromethyl groups into proteins, which can enhance their stability and activity.
Uniqueness
2-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-5-METHOXYPHENYL METHYL ETHER is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its difluoromethyl group and triazolothiadiazine core make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H14F2N4O2S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(7Z)-3-(difluoromethyl)-7-[(2,4-dimethoxyphenyl)methylidene]-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C15H14F2N4O2S/c1-8-12(6-9-4-5-10(22-2)7-11(9)23-3)24-15-19-18-14(13(16)17)21(15)20-8/h4-7,13H,1-3H3/b12-6- |
InChI Key |
AKWRKDSCHXXWJY-SDQBBNPISA-N |
Isomeric SMILES |
CC\1=NN2C(=NN=C2S/C1=C\C3=C(C=C(C=C3)OC)OC)C(F)F |
Canonical SMILES |
CC1=NN2C(=NN=C2SC1=CC3=C(C=C(C=C3)OC)OC)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10898849.png)
![N-benzyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide](/img/structure/B10898852.png)
![7-({2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10898856.png)
![N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10898859.png)
![ethyl (2Z)-2-(3-methoxybenzylidene)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10898867.png)
![6-Ethyl-3-(propan-2-ylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10898870.png)

![N-(3,4-dimethylphenyl)-2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B10898876.png)
![N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10898880.png)

![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10898893.png)
![N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10898901.png)
![2-[(3-chlorophenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B10898914.png)
![2-(4-chlorophenyl)-N'-[(E)-{5-[(E)-(2-chlorophenyl)diazenyl]-2-hydroxyphenyl}methylidene]acetohydrazide](/img/structure/B10898934.png)
